molecular formula C8H13BrO2 B13515913 1-Bromo-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid

1-Bromo-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid

Cat. No.: B13515913
M. Wt: 221.09 g/mol
InChI Key: SORXNBIERLSHNH-UHFFFAOYSA-N
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Description

1-Bromo-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid is a cyclopropane derivative with the molecular formula C8H13BrO2 and a molecular weight of 221.09 g/mol . This compound is characterized by a cyclopropane ring substituted with bromine and carboxylic acid groups, making it a valuable intermediate in organic synthesis.

Preparation Methods

The synthesis of 1-Bromo-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid typically involves the bromination of 2,2,3,3-tetramethylcyclopropane-1-carboxylic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform . The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Chemical Reactions Analysis

1-Bromo-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups under suitable conditions. For example, treatment with sodium hydroxide can lead to the formation of the corresponding alcohol.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

    Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized products. For instance, the carboxylic acid group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules

    Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors. Its cyclopropane ring provides rigidity to the molecular structure, which can enhance binding affinity and selectivity.

    Material Science: It can be used in the synthesis of novel materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-Bromo-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid depends on its specific application. In organic synthesis, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In medicinal chemistry, the compound’s cyclopropane ring can interact with specific molecular targets, such as enzymes or receptors, through hydrophobic interactions and steric effects.

Comparison with Similar Compounds

1-Bromo-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid can be compared with other cyclopropane derivatives, such as:

    2,2,3,3-Tetramethylcyclopropane-1-carboxylic acid: Lacks the bromine atom, making it less reactive in substitution reactions.

    1-Chloro-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.

    1-Iodo-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid: Contains an iodine atom, which is a better leaving group than bromine, making it more reactive in nucleophilic substitution reactions.

The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile intermediate in various chemical reactions.

Properties

Molecular Formula

C8H13BrO2

Molecular Weight

221.09 g/mol

IUPAC Name

1-bromo-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H13BrO2/c1-6(2)7(3,4)8(6,9)5(10)11/h1-4H3,(H,10,11)

InChI Key

SORXNBIERLSHNH-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(C(=O)O)Br)(C)C)C

Origin of Product

United States

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